Fosfluconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Candida species, including Candida albicans, a major cause of fungal infections in immunocompromised individuals Azole Antifungals—Advances in Research and Application: 2012: )

- Aspergillus fumigatus, a fungus responsible for invasive aspergillosis, a serious lung infection Kucers' The Use of Antibiotics: A Clinical Review of

- Other fungal species, including Cryptococcus neoformans and some dermatophytes Handbook for Chemical Process Research and Development

Research is ongoing to explore the specific mechanisms by which Fosfluconazole exerts its antifungal effects. However, it is believed to work similarly to other triazole antifungals. These medications inhibit the production of ergosterol, a vital component of the fungal cell wall. Disruption of ergosterol synthesis weakens the cell wall, leading to fungal cell death Azole Antifungals—Advances in Research and Application: 2012: ).

Pharmacokinetic and Pharmacodynamic Properties

Understanding how Fosfluconazole is absorbed, distributed, metabolized, and eliminated from the body is crucial for optimizing its use in scientific research. Pharmacokinetic studies investigate these processes to determine the appropriate dosage and administration route for achieving therapeutic effects.

Research also focuses on the pharmacodynamics of Fosfluconazole, which examines the relationship between drug concentration and its antifungal activity. This information helps researchers predict the effectiveness of the drug against different fungal strains and inform treatment protocols in experimental settings.

In Vitro and In Vivo Studies

Fosfluconazole is often evaluated in both in vitro (laboratory) and in vivo (animal) models to assess its efficacy and safety profile.

- In vitro studies involve testing the drug against fungal cultures to determine its minimum inhibitory concentration (MIC), the lowest concentration that inhibits fungal growth. This helps researchers compare the effectiveness of Fosfluconazole with other antifungal agents Kucers' The Use of Antibiotics: A Clinical Review of.

- In vivo studies involve administering Fosfluconazole to animals infected with specific fungal pathogens. These studies assess the drug's ability to reduce fungal burden, improve survival rates, and investigate potential side effects.

Findings from in vitro and in vivo studies contribute to the development of Fosfluconazole for potential clinical applications.

Drug Development and Resistance

Scientific research plays a vital role in developing Fosfluconazole for potential clinical use. This includes:

- Formulating the drug for safe and effective administration (e.g., intravenous solution)

- Establishing optimal dosage regimens for different patient populations and fungal infections

- Identifying potential drug interactions with other medications

- Monitoring the emergence of fungal resistance to Fosfluconazole, a critical concern in antifungal therapy

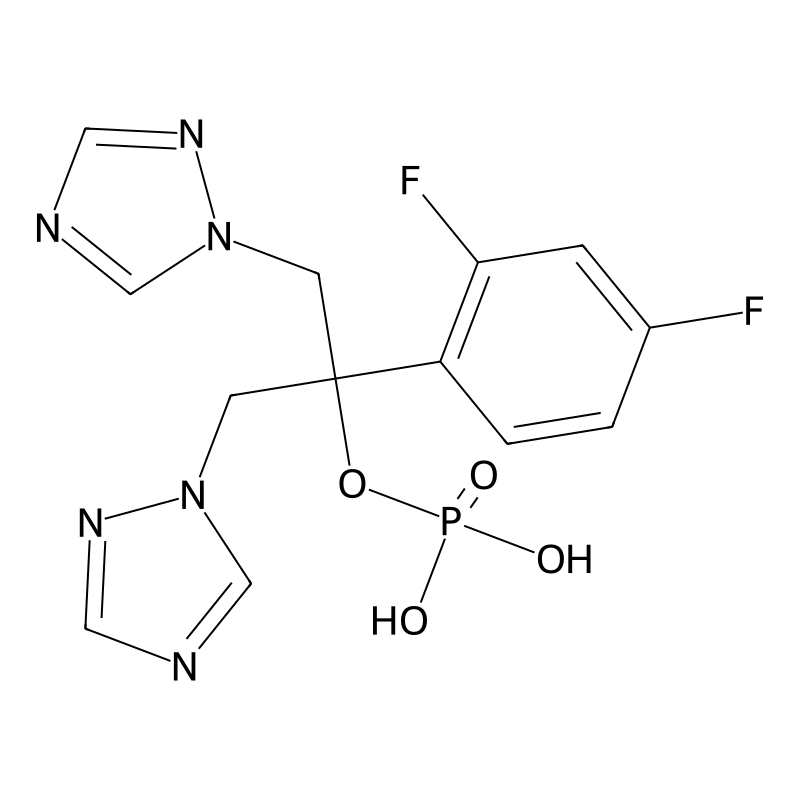

Fosfluconazole is a water-soluble phosphate prodrug of fluconazole, which is a triazole antifungal agent. It is primarily used for the treatment and prevention of superficial and systemic fungal infections. The compound's chemical structure is represented by the formula with a molar mass of approximately 386.256 g/mol . Upon administration, fosfluconazole is metabolized in the body to release fluconazole, the active antifungal component.

Fosfluconazole's antifungal activity relies on its conversion to fluconazole. Fluconazole acts by inhibiting the enzyme 14α-lanosterol demethylase, which is crucial for fungal cell wall synthesis []. By inhibiting this enzyme, fluconazole prevents the fungus from forming a proper cell wall, leading to its death.

Fosfluconazole undergoes enzymatic hydrolysis in the bloodstream, primarily facilitated by phosphatases. This reaction cleaves the phosphate ester bond, converting fosfluconazole into fluconazole and releasing a phosphate ion . The hydrolysis can be summarized as follows:

- Enzymatic Hydrolysis:

This reaction is crucial for its therapeutic efficacy, as fluconazole exerts its antifungal effects through inhibition of ergosterol synthesis in fungal cell membranes.

Fosfluconazole exhibits significant antifungal activity once converted to fluconazole. The mechanism involves inhibition of lanosterol 14-alpha-demethylase, an enzyme critical for converting lanosterol to ergosterol, an essential component of fungal cell membranes . The accumulation of methylated sterols due to this inhibition disrupts membrane integrity, leading to fungal cell death. Fosfluconazole has shown high bioavailability (around 96.8%) and achieves steady-state plasma concentrations relatively quickly compared to fluconazole .

The synthesis of fosfluconazole generally involves the following steps:

- Formation of Fluconazole Derivative: Fluconazole is first converted into its dibenzyl phosphite derivative using phosphorous trichloride and benzyl alcohol.

- Phosphorylation: The dibenzyl phosphite derivative undergoes further reactions to introduce the phosphate group, yielding fosfluconazole .

Fosfluconazole is primarily utilized in clinical settings for:

- Treatment of Fungal Infections: Effective against various fungal pathogens including Candida species and Cryptococcus neoformans.

- Prophylaxis: Used in immunocompromised patients to prevent fungal infections, especially during chemotherapy or after organ transplants.

Its enhanced solubility compared to fluconazole allows for intravenous administration, making it suitable for patients who cannot take oral medications .

Fosfluconazole has been studied for its interactions with other drugs. Notably, it can affect the metabolism of several medications due to its inhibitory effects on cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP2C19) . This interaction can lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes, necessitating careful monitoring and potential dose adjustments.

Fosfluconazole shares structural and functional similarities with other triazole antifungals. Below are some notable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Fluconazole | Yes | Established antifungal; widely used in various infections. |

| Itraconazole | Yes | Broader spectrum against fungi; also effective against some protozoa. |

| Voriconazole | Yes | Enhanced activity against Aspergillus species; different pharmacokinetic profile. |

| Posaconazole | Yes | Effective against resistant fungal strains; broader spectrum than fluconazole. |

Uniqueness of Fosfluconazole: Fosfluconazole’s primary distinction lies in its prodrug status, enhancing bioavailability and allowing for intravenous administration, which is particularly beneficial in acute care settings.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2. Sobue S, Tan K, Layton G, Eve M, Sanderson JB. Pharmacokinetics of fosfluconazole and fluconazole following multiple intravenous administration of fosfluconazole in healthy male volunteers. Br J Clin Pharmacol. 2004 Jul;58(1):20-5. doi: 10.1111/j.1365-2125.2004.02107.x. PMID: 15206988; PMCID: PMC1884549.

3. Sobue S, Tan K, Haug-Pihale G. The effects of hepatic impairment on the pharmacokinetics of fosfluconazole and fluconazole following a single intravenous bolus injection of fosfluconazole. Br J Clin Pharmacol. 2005 Feb;59(2):160-6. doi: 10.1111/j.1365-2125.2004.02234.x. PMID: 15676037; PMCID: PMC1884746.

4. Sobue S, Tan K, Layton G, Leclerc V, Weil A. The effects of renal impairment on the pharmacokinetics and safety of fosfluconazole and fluconazole following a single intravenous bolus injection of fosfluconazole. Br J Clin Pharmacol. 2004 Jun;57(6):773-84. doi: 10.1111/j.1365-2125.2004.02073.x. PMID: 15151523; PMCID: PMC1884522.

5. Sobue S, Tan K, Shaw L, Layton G, Hust R. Comparison of the pharmacokinetics of fosfluconazole and fluconazole after single intravenous administration of fosfluconazole in healthy Japanese and Caucasian volunteers. Eur J Clin Pharmacol. 2004 Jun;60(4):247-53. doi: 10.1007/s00228-004-0764-x. Epub 2004 Apr 22. PMID: 15103438.